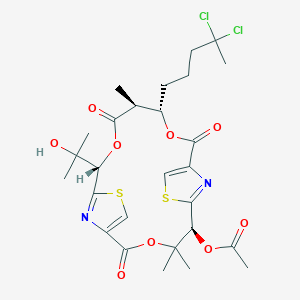
Hectochlorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hectochlorin is a natural product found in Bursatella leachii with data available.
Applications De Recherche Scientifique
Antimicrobial Properties
Overview : Hectochlorin exhibits remarkable antifungal and antibacterial properties, making it a candidate for drug discovery aimed at combating resistant strains of bacteria and fungi.
- Mechanism of Action : Research indicates that this compound disrupts cellular processes in target microorganisms, leading to cell death. The compound's unique structure allows it to interact with microbial membranes effectively, enhancing its antimicrobial efficacy .
- Case Study : A study isolated the this compound biosynthetic gene cluster from L. majuscula, revealing insights into its biosynthesis and potential for engineering more potent derivatives .
Cytotoxic Effects
Overview : this compound has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a potential lead compound in cancer therapy.
- Cytotoxicity Profile : The compound shows a unique profile of cytotoxicity, as assessed by the COMPARE algorithm, which analyzes the relationship between chemical structure and biological activity .
- Case Study : In vitro studies have shown that this compound can inhibit the growth of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest. Its effectiveness against specific cancer types highlights its potential as an anticancer agent .
Biotechnological Applications
Overview : The enzymatic pathways involved in this compound biosynthesis present opportunities for biotechnological applications, particularly in synthetic biology.
- Enzyme Characterization : The enzyme HctB, a three-domain halogenase involved in this compound biosynthesis, has been characterized computationally to understand its substrate specificity and reactivity. This enzyme catalyzes dihalogenation reactions on fatty acyl substrates, which could be harnessed for synthetic applications .
- Potential Uses : Understanding the mechanism of HctB opens avenues for engineering new halogenases that could produce novel compounds with desirable biological activities. This could lead to advancements in drug development and synthetic chemistry .
Research Implications
This compound's diverse applications underscore its importance as a subject of ongoing research:
- Antimicrobial Resistance : With rising concerns over antibiotic resistance, compounds like this compound offer hope for discovering new antimicrobial agents that can effectively combat resistant pathogens .
- Cancer Therapeutics : Given its cytotoxic properties, further exploration of this compound could lead to the development of new cancer therapies that are more effective than current treatments.
Data Table: Summary of this compound Applications
Propriétés
Formule moléculaire |
C27H34Cl2N2O9S2 |
|---|---|
Poids moléculaire |
665.6 g/mol |
Nom IUPAC |
[(5S,12S,13S,16S)-12-(4,4-dichloropentyl)-16-(2-hydroxypropan-2-yl)-4,4,13-trimethyl-2,10,14-trioxo-3,11,15-trioxa-7,18-dithia-20,21-diazatricyclo[15.2.1.16,9]henicosa-1(19),6(21),8,17(20)-tetraen-5-yl] acetate |
InChI |
InChI=1S/C27H34Cl2N2O9S2/c1-13-17(9-8-10-27(7,28)29)38-23(34)15-11-42-21(30-15)19(37-14(2)32)26(5,6)40-24(35)16-12-41-20(31-16)18(25(3,4)36)39-22(13)33/h11-13,17-19,36H,8-10H2,1-7H3/t13-,17-,18+,19+/m0/s1 |
Clé InChI |
USXIYWCPCGVOKF-NOENWEJRSA-N |
SMILES |
CC1C(OC(=O)C2=CSC(=N2)C(C(OC(=O)C3=CSC(=N3)C(OC1=O)C(C)(C)O)(C)C)OC(=O)C)CCCC(C)(Cl)Cl |
SMILES isomérique |
C[C@H]1[C@@H](OC(=O)C2=CSC(=N2)[C@H](C(OC(=O)C3=CSC(=N3)[C@@H](OC1=O)C(C)(C)O)(C)C)OC(=O)C)CCCC(C)(Cl)Cl |
SMILES canonique |
CC1C(OC(=O)C2=CSC(=N2)C(C(OC(=O)C3=CSC(=N3)C(OC1=O)C(C)(C)O)(C)C)OC(=O)C)CCCC(C)(Cl)Cl |
Synonymes |
hectochlorin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















